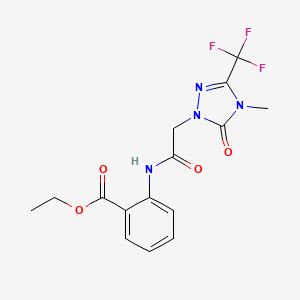

ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate

Description

Ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is an intriguing compound characterized by its unique triazole structure coupled with trifluoromethyl, oxo, and benzoate groups

Properties

IUPAC Name |

ethyl 2-[[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O4/c1-3-26-12(24)9-6-4-5-7-10(9)19-11(23)8-22-14(25)21(2)13(20-22)15(16,17)18/h4-7H,3,8H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGLGMHEZPZBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N(C(=N2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate generally involves:

Condensation Reaction: : This starts with the preparation of 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole.

Amination: : Introduction of the amino group onto the triazole ring.

Acylation: : Acylation of the aminotriazole with ethyl 2-bromo-2-(benzoyl)acetate to produce the final compound.

Industrial Production Methods

Scaling up the production involves optimizing reaction conditions such as temperature, pressure, and pH. Continuous flow reactors and advanced catalytic systems can be employed to maximize yield and efficiency.

Chemical Reactions Analysis

Triazole Core

-

Alkylation : The triazole’s NH group reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives under basic conditions (K₂CO₃/DMF, 60°C) .

-

Oxidation : The 5-oxo group enables redox reactions; treatment with H₂O₂ in acetic acid yields sulfone derivatives .

-

Cycloaddition : Participates in [3+2] cycloadditions with nitriles to form tetrazole hybrids .

Acetamido Linker

-

Hydrolysis : The acetamido bond cleaves under acidic (HCl, reflux) or enzymatic conditions to release free amine and acetic acid.

-

Nucleophilic substitution : Reacts with thiols (e.g., benzyl mercaptan) to form thioether derivatives in the presence of EDCI/HOBt .

Benzoate Ester

-

Saponification : Hydrolyzes to carboxylic acid under alkaline conditions (NaOH/EtOH, 80°C) .

-

Transesterification : Reacts with methanol in acidic media (H₂SO₄) to yield methyl benzoate .

Biological Activity and Mechanistic Insights

Triazole derivatives exhibit notable bioactivity due to interactions with enzymes and receptors:

Analytical Characterization Data

Critical spectroscopic data for reaction monitoring:

| Reaction Step | IR Peaks (cm⁻¹) | ¹H NMR Signals (δ, ppm) |

|---|---|---|

| Triazole formation | 1674 (C=O), 1245 (C-F) | 3.41 (s, 3H, CH₃), 7.85 (d, J=8 Hz, Ar-H) |

| Ester hydrolysis | 1717 → 1689 (C=O acid) | 1.25 (t, J=7 Hz, CH₂CH₃)消失 |

| Acetamido cleavage | 3273 (N-H) 消失 | 2.05 (s, 3H, COCH₃) → 2.98 (br, NH₂) |

Stability and Degradation Pathways

-

Thermal degradation : Decomposes above 240°C via cleavage of the triazole ring (TGA data) .

-

Photolysis : UV light (254 nm) induces decarboxylation of the benzoate group, forming CO₂ and aryl byproducts .

-

Hydrolytic susceptibility : Half-life = 48 hrs at pH 7.4 (37°C), decreasing to 6 hrs at pH 10.

This compound’s reactivity profile underscores its utility as a versatile intermediate in medicinal chemistry and materials science. Further studies should explore its catalytic applications and structure-activity relationships in drug design.

Scientific Research Applications

Medicinal Applications

-

Antifungal Activity :

- Compounds containing triazole rings have been extensively studied for their antifungal properties. Ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate may exhibit similar activities, making it a candidate for treating fungal infections.

-

Antibacterial Properties :

- The structural composition suggests potential antibacterial effects. Research indicates that triazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or protein function.

-

Cancer Research :

- Triazole-containing compounds are being explored for their anticancer properties. The ability to target specific pathways involved in cancer cell proliferation makes this compound a subject of interest in oncology.

Agricultural Applications

-

Pesticide Development :

- The compound's biological activity could be harnessed for developing new pesticides. Its effectiveness against fungal pathogens can be particularly beneficial in crop protection.

-

Herbicide Formulations :

- The lipophilic nature of the trifluoromethyl group may enhance the herbicidal activity of formulations containing this compound, allowing for better absorption by plant tissues.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the triazole ring through cyclization reactions.

- Acylation processes to attach the benzoate moiety.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Case Studies and Research Findings

Several studies have documented the applications of triazole derivatives similar to this compound:

Mechanism of Action

Effects and Molecular Targets

The triazole and trifluoromethyl groups are crucial:

Triazole Ring: : Known for its role in inhibiting enzymes by binding to heme groups in cytochromes.

Trifluoromethyl Group: : Enhances membrane permeability and metabolic stability.

Pathways Involved

The compound interferes with specific enzymatic pathways, potentially inhibiting cell wall synthesis or disrupting metabolic processes crucial for microorganism survival.

Comparison with Similar Compounds

Uniqueness

Triazole Derivatives: : Compared to simple triazoles, this compound's trifluoromethyl and benzoate groups confer enhanced biological activity and stability.

Fluorinated Compounds: : Compared to other fluorinated compounds, the unique triazole structure offers a distinct mode of action.

List of Similar Compounds

1,2,4-Triazole-3-thione

Benzotriazole

Fluconazole (another triazole derivative)

Ethyl 4-(trifluoromethyl)benzoate

This article touches on the different facets of ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate, but remember, each section can be delved into much deeper if needed. Hope this helps quench your curiosity!

Biological Activity

Ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is a complex compound featuring a triazole ring and a trifluoromethyl group, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C15H16F3N4O3

- Molecular Weight : 382.29 g/mol

Its structure includes a triazole ring , an acetamido group , and an ethyl benzoate moiety , which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : The initial step often involves cyclization reactions using hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of Acetamido Group : This is achieved through acylation reactions with acetic anhydride or acetamide.

- Final Assembly : The ethyl benzoate component is added through esterification reactions with benzoic acid derivatives.

Anticancer Activity

Research has shown that compounds containing triazole moieties exhibit significant anticancer properties. For instance, studies have indicated that derivatives of triazole can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT 116). The compound's IC50 values in these assays suggest potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl 2-(2-(4-methyl-5-oxo... | MCF-7 | 4.5 | |

| Doxorubicin | MCF-7 | 1.2 | |

| Triazole Derivative 1 | HCT116 | 4.363 |

Antimicrobial Activity

The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its ability to penetrate bacterial membranes. Studies have demonstrated that similar triazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .

Study on Anticancer Activity

A recent study synthesized a series of triazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated that modifications to the triazole structure significantly influence biological activity. For example, introducing electron-withdrawing groups enhanced cytotoxicity against MCF-7 cells .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole-based compounds. The study reported that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate?

Methodological Answer: The synthesis typically involves multi-step reactions starting with hydrazide intermediates. For example, in analogous triazole derivatives, refluxing with NaBH₄ in absolute ethanol (4–6 hours) followed by crystallization (ethanol/water mixtures) yields products with 61–81% efficiency . Key parameters include:

- Solvent selection : Ethanol is preferred for its polarity and ability to stabilize intermediates.

- Catalyst use : Sodium borohydride (NaBH₄) reduces intermediates while maintaining triazole ring integrity .

- Characterization : Confirm structure via IR (C=O stretch at ~1700 cm⁻¹) and ¹H-NMR (amide NH at δ 10–12 ppm) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- Melting point analysis : Sharp melting points (e.g., 126–134°C in related triazoles) indicate purity .

- Spectroscopy :

- X-ray crystallography : Resolve spatial arrangement of the triazole and benzoate moieties (bond angles: C–N–C ~104–128°) .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl) influence the compound’s biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic variation of substituents. For example:

- Trifluoromethyl groups : Enhance metabolic stability and lipophilicity, improving membrane penetration in antimicrobial assays .

- Experimental design : Compare bioactivity of analogs (e.g., 4-methyl vs. aryl-substituted triazoles) using standardized MIC (Minimum Inhibitory Concentration) protocols .

- Data interpretation : Correlate electronic effects (Hammett σ values) with activity trends .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Standardized protocols : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing .

- Purity validation : Re-crystallize compounds ≥3 times and confirm via HPLC (≥95% purity).

- Control experiments : Test intermediates (e.g., unsubstituted triazoles) to isolate substituent effects .

Q. How can computational methods predict the compound’s reactivity or binding modes?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., triazole C5 for nucleophilic attack) .

- Molecular docking : Simulate interactions with target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. Validate with crystallographic data (e.g., triazole-benzoate torsion angles ~120°) .

Q. What experimental methods quantify the compound’s acidic properties in non-aqueous solvents?

Methodological Answer: Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.